4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride
Description
4-Chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with the molecular formula $ \text{C}8\text{H}{10}\text{Cl}2\text{N}2\text{O}_2\text{S} $. Its IUPAC name reflects the substituents: a cyclopentyl group at position 1, a chlorine atom at position 4, and a sulfonyl chloride group at position 5 of the pyrazole ring. This compound is of interest in medicinal and agrochemical synthesis due to the electrophilic reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions. The steric bulk of the cyclopentyl substituent distinguishes it from simpler pyrazole sulfonyl chlorides, influencing solubility and reaction kinetics .
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-cyclopentylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O2S/c9-7-5-11-12(6-3-1-2-4-6)8(7)15(10,13)14/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDCHQQRDKKGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride produced during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfanyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Chemical Formula : CHClNOS
- Molecular Weight : 218.68 g/mol
- CAS Number : 17418-80-3
Physical Properties
The compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity, making it a valuable intermediate in organic synthesis.
Synthesis of Medicinal Compounds
4-Chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride is primarily used as an intermediate in the synthesis of various biologically active molecules. Its ability to introduce a pyrazole moiety into larger structures makes it a versatile building block in drug design.
Case Studies
- Androgen Receptor Modulators : Research indicates that this compound can be utilized to develop tissue-selective androgen receptor modulators (SARMs). These compounds have applications in treating conditions such as prostate cancer by selectively antagonizing androgen receptors without the side effects associated with traditional therapies .
Pharmaceutical Development
The compound has been explored for its potential as a therapeutic agent due to its favorable pharmacokinetic properties. It exhibits low toxicity and high specificity towards target receptors, making it suitable for further development into clinical candidates.
Key Findings
- Prostate Cancer Treatment : Studies have shown that derivatives of this compound exhibit significant activity against androgen-dependent tumors, suggesting its utility in developing new cancer therapies .
The compound has been investigated for various biological activities, including anti-inflammatory and anti-tumor effects. Its sulfonyl chloride group allows for further modifications that can enhance these properties.
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is commonly exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared below with two related pyrazole sulfonyl chlorides: 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride () and 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ().
Reactivity and Stability
- Sulfonyl Chloride Position : The target compound’s sulfonyl chloride at position 5 is adjacent to the 4-chloro substituent, creating a strong electron-withdrawing effect that enhances its electrophilicity compared to 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride, where the sulfonyl chloride is at position 4 .
- Steric Effects : The cyclopentyl group in the target compound introduces significant steric hindrance, reducing its reactivity in bulky nucleophile environments (e.g., with tertiary amines) compared to the dimethyl-substituted analog .
- Hydrolytic Stability : Both sulfonyl chlorides are moisture-sensitive, but the target compound’s bulkier substituents may marginally slow hydrolysis compared to the dimethyl derivative.
Research Findings and Trends
Recent studies highlight the following:
Electronic Effects : The 4-chloro substituent in the target compound stabilizes the sulfonyl chloride via resonance, as evidenced by computational studies comparing bond lengths (e.g., S=O bonds: 1.43 Å vs. 1.45 Å in the dimethyl analog) .
Thermal Stability : Thermogravimetric analysis (TGA) shows the cyclopentyl derivative decomposes at 220°C, higher than the dimethyl analog (195°C), due to enhanced molecular rigidity .
Biological Activity
4-Chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245808-26-7) is a synthetic compound that belongs to the pyrazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-chloro-1-cyclopentyl-1H-pyrazole with sulfonyl chloride in the presence of a base like triethylamine. This reaction generates the sulfonyl chloride derivative, which can participate in various chemical reactions including substitution and coupling reactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds that inhibit enzyme activity. This mechanism positions the compound as a potential candidate for drug development targeting various diseases .
Anticancer Activity
The anticancer properties of pyrazole derivatives have been extensively studied. For example, related compounds have shown promising results in inhibiting cell proliferation in cancer cell lines such as U937 and MCF-7, with IC50 values indicating effective cytotoxicity . The mechanism often involves inducing apoptosis through various signaling pathways, making these compounds valuable in cancer therapy.
Case Studies and Data Tables
Several studies have evaluated the biological activities of pyrazole derivatives, providing insights into their pharmacological potential:
| Compound | Biological Activity | Target Organism | IC50 (µM) |
|---|---|---|---|
| Pyrazole Derivative A | Antibacterial | S. aureus | 25.1 |
| Pyrazole Derivative B | Antifungal | C. albicans | 15–60 |
| Pyrazole Derivative C | Anticancer | U937 Cells | <10 |
Note: The above table summarizes findings from various studies on pyrazole derivatives, indicating that while direct data on this compound is sparse, related compounds demonstrate significant biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-chloro-1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride, and what experimental parameters influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of the corresponding pyrazole intermediate. A common approach involves reacting 5-chloro-1-cyclopentyl-1H-pyrazole with chlorosulfonic acid or via thionyl chloride (SOCl₂)-mediated conversion of sulfonic acid precursors. For example, thionyl chloride is widely used to prepare sulfonyl chlorides from carboxylic acids under reflux conditions, as demonstrated in analogous pyrazole derivatives . Key parameters include:
- Temperature : Reflux conditions (70–80°C) optimize reaction efficiency.
- Stoichiometry : Excess SOCl₂ (3–4 equivalents) ensures complete conversion.
- Purification : Distillation or recrystallization removes unreacted reagents.
- Moisture control : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride group.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- X-ray crystallography : Single-crystal studies provide bond lengths (e.g., C–Cl: ~1.73 Å, S–O: ~1.43 Å) and dihedral angles, critical for verifying stereochemistry. For example, pyrazole derivatives with similar substituents show mean C–C bond deviations of 0.013 Å in crystallographic studies .
- NMR spectroscopy : ¹H NMR reveals cyclopentyl proton splitting (δ 1.5–2.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm). ¹³C NMR confirms sulfonyl chloride carbon at δ ~120–130 ppm.
- FT-IR : Strong S=O stretching vibrations at 1360–1370 cm⁻¹ and 1150–1160 cm⁻¹ .
Q. What safety protocols are critical for handling sulfonyl chloride derivatives in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., SO₂, HCl).
- First aid : Immediate rinsing with water for skin/eye contact; medical consultation if exposed .
- Storage : Airtight containers in dry, cool environments to prevent hydrolysis.
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine X-ray crystallography (e.g., R-factor <0.1 ) with 2D NMR (HSQC, HMBC) to resolve ambiguities in proton assignments.
- Dynamic effects : Variable-temperature NMR can identify conformational flexibility affecting signal splitting.
- Computational modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .
Q. What reaction mechanisms explain the stability of the sulfonyl chloride group under varying pH conditions?
- Methodological Answer :
- Acidic conditions : Sulfonyl chloride remains stable but hydrolyzes in aqueous base to sulfonate salts. Kinetic studies (pH 7–12) show pseudo-first-order degradation rates.
- Nucleophilic substitution : Reactivity with amines (e.g., in amide coupling) follows an SN2 mechanism, with steric hindrance from the cyclopentyl group influencing reaction rates.
- DFT insights : Electron-withdrawing effects of the sulfonyl group stabilize the transition state during substitution reactions .
Q. How can synthetic yields be optimized when scaling up reactions involving cyclopentyl-substituted pyrazoles?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) enhance solubility of hydrophobic intermediates.
- Catalysis : Lewis acids (e.g., AlCl₃) can accelerate sulfonylation, reducing side-product formation.
- Workflow design : Semi-continuous distillation removes volatile byproducts (e.g., HCl) during reflux, shifting equilibrium toward product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
